N(6)-(6-aminohexyl)-cAMP
Description
N(6)-(6-Aminohexyl)-cAMP is a synthetic cyclic adenosine monophosphate (cAMP) derivative modified at the N6 position of the adenine ring with a 6-aminohexyl group. This modification introduces a primary amino group at the terminus of a hexamethylene spacer, enabling covalent conjugation to solid supports (e.g., agarose) for affinity chromatography . Unlike natural cAMP, which activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac), this compound primarily serves as a ligand for enzyme immobilization and purification .
Properties
Molecular Formula |
C16H25N6O6P |
|---|---|
Molecular Weight |
428.38 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-12(23)13-10(27-16)7-26-29(24,25)28-13/h8-10,12-13,16,23H,1-7,17H2,(H,24,25)(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
AKWUWZSPYZAFCY-XNIJJKJLSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Binding Affinity and Enzyme Inhibition
N6 modifications significantly alter cAMP's interaction with target proteins. For example:
- N6-Phenyl-cAMP (N6-Phe-cAMP) binds Epac with affinity comparable to cAMP but fails to activate it, acting as a competitive inhibitor .
- N6-Monobutyryl-cAMP similarly inhibits Epac but with reduced efficacy compared to N6-Phe-cAMP .
- N(6)-(6-Aminohexyl)-cAMP exhibits strong binding to NAD+-dependent dehydrogenases (e.g., lactate dehydrogenase) with inhibition constants (Ki) up to 20-fold lower than 8-substituted AMP analogs (Table 1) .
Table 1: Competitive Inhibition Constants (Ki) of AMP Derivatives
| Compound | Ki (mM) | Target Enzyme |
|---|---|---|
| N(6)-(6-Aminohexyl)-AMP | 0.1–0.5 | Lactate dehydrogenase |
| 8-(6-Aminohexyl)-AMP | 2.0–10 | Lactate dehydrogenase |
| N6-Monobutyryl-cAMP | ~1.0 | Epac |
Functional Outcomes
- This compound: Lacks intrinsic signaling activity but facilitates enzyme purification due to its high-affinity binding and compatibility with CNBr-activated agarose .
Comparison with Other Substituted AMP Analogs
Positional Effects of Substitution
- N6-Substituted Analogs: The N6 position interacts with the "lid" region of Epac, stabilizing the active conformation . Substitutions here (e.g., aminohexyl, phenyl) preserve binding but disrupt activation.
- 8-Substituted Analogs: Modifications at the 8-position (e.g., 8-(6-aminohexyl)-AMP) reduce binding affinity by up to 20-fold compared to N6 analogs, as shown in Table 1 .
- Phosphate- or Ribose-Linked Analogs : These exhibit weaker binding to dehydrogenases than N6-modified derivatives .
Unique Advantages of this compound
Enhanced Binding and Specificity
The 6-aminohexyl spacer increases binding affinity by optimizing distance and orientation between the ligand and target enzymes.
Versatility in Biochemical Assays
The aminohexyl group enables conjugation to fluorescent dyes (e.g., Alexa Fluor®488) for high-throughput cAMP detection (Fig. 1) .
Fig. 1: Structure of Fluorescent this compound Derivative ![Fluorescent cAMP analog]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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